molecular formula C17H27N3O4S B4972104 butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine

butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine

Cat. No.: B4972104
M. Wt: 369.5 g/mol
InChI Key: FLLUQXMWVPPBJI-UHFFFAOYSA-N
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Description

Butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a butanedioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the pyrimidine ring may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S.C4H6O4/c1-11-10-12(2)15-13(14-11)17-9-8-16-6-4-3-5-7-16;5-3(6)1-2-4(7)8/h10H,3-9H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLUQXMWVPPBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN2CCCCC2)C.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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